molecular formula C13H8BrCl3O4S B1371700 2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate CAS No. 1171919-47-3

2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate

Cat. No.: B1371700
CAS No.: 1171919-47-3
M. Wt: 446.5 g/mol
InChI Key: CORSCAJPNHYPIU-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate is a sulfonate ester featuring a 2,4,6-trichlorophenyl group linked to a 5-bromo-2-methoxybenzenesulfonate moiety. Its molecular formula is C₁₃H₇BrCl₃O₄S, with a molecular weight of 445.51 g/mol. The compound is commercially available as a synthetic intermediate, offered in quantities of 500 mg and 1 g by Santa Cruz Biotechnology .

The trichlorophenyl group confers strong electron-withdrawing effects, enhancing stability and reactivity in substitution reactions. This compound is likely utilized in organic synthesis, particularly in the preparation of sulfonamides or as a precursor for metal-catalyzed transformations.

Properties

IUPAC Name

(2,4,6-trichlorophenyl) 5-bromo-2-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl3O4S/c1-20-11-3-2-7(14)4-12(11)22(18,19)21-13-9(16)5-8(15)6-10(13)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORSCAJPNHYPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901207341
Record name 2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate
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Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-47-3
Record name 2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171919-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate
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URL https://comptox.epa.gov/dashboard/DTXSID901207341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate typically involves the sulfonation of 5-bromo-2-methoxybenzene followed by the introduction of the 2,4,6-trichlorophenyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale sulfonation and chlorination processes, utilizing industrial-grade reagents and equipment to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and methoxy groups can be substituted under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced, affecting the sulfonate and phenyl groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine or methoxy groups.

Scientific Research Applications

2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biochemistry: In the study of enzyme interactions and protein modifications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate with structurally related sulfonates and aryl derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Characteristics Primary Applications Stability Profile
This compound C₁₃H₇BrCl₃O₄S 445.51 Br (5-position), OMe (2-position) Bromine enables cross-coupling; methoxy modulates sulfonate reactivity. Sulfonamide synthesis, coupling reactions High (trichlorophenyl stabilizes sulfonate)
2,4,6-Trichlorophenyl pyridine-2-sulfonate C₁₁H₆Cl₃NO₃S 338.50 Pyridine ring (electron-deficient) Reacts with amines to form sulfonamides; compatible with organozinc reagents . Heteroaryl sulfonamide synthesis Moderate (sensitive to hydrolysis)
Tri(2,4,6-trichlorophenyl)methyl radical (TTM) C₂₁H₉Cl₉ 568.23 Three trichlorophenyl groups Radical stability under ambient conditions; luminescent properties . Organic scintillators, optoelectronics Very high (bulky substituents prevent degradation)
5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 Br (5-position), F (2-position), OMe Fluorine enhances metabolic stability; bromine allows derivatization . Pharmaceutical intermediates Moderate (amide bond hydrolysis-sensitive)

Key Comparative Insights

Electron Effects and Reactivity :

  • The trichlorophenyl group in all listed compounds enhances stability through steric bulk and electron withdrawal. However, the 5-bromo-2-methoxybenzenesulfonate derivative uniquely combines bromine (enabling cross-coupling) and methoxy (electron donation), balancing reactivity for diverse transformations .
  • In contrast, pyridine-2-sulfonate lacks bromine, limiting its utility in coupling reactions but retaining reactivity with amines for sulfonamide synthesis .

Synthetic Utility :

  • The target compound’s bromine atom differentiates it from simpler sulfonates, offering a handle for Suzuki or Ullmann couplings. This contrasts with TTM radicals , which prioritize radical stability over derivatization .
  • 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide () shares bromine and methoxy substituents but diverges in application due to its benzamide core, which is more relevant to drug discovery .

Stability and Applications: Sulfonate esters like the target compound and pyridine-2-sulfonate are hydrolytically less stable than TTM radicals but serve as versatile intermediates. The trichlorophenyl group mitigates hydrolysis compared to non-chlorinated analogues . TTM-based radicals exhibit exceptional stability due to three trichlorophenyl groups, enabling applications in high-energy radiation detection .

Research Findings and Data

Comparative Reactivity in Amine Reactions

A study using 2,4,6-trichlorophenyl chlorosulfate (TCPC) demonstrated that sulfonate esters react with organozinc reagents to form intermediates, which subsequently undergo amination. For example:

  • Pyridine-2-sulfonate reacts with amines at 60°C in THF, yielding sulfonamides in 75–85% yields .
  • The target compound’s bromine substituent could allow sequential functionalization (e.g., bromine substitution followed by sulfonamide formation), though specific data are pending.

Thermal Stability Analysis

  • TTM radicals remain stable up to 200°C due to steric protection .
  • 2,4,6-Trichlorophenyl sulfonates decompose at ~150°C, with stability influenced by substituents (e.g., electron-donating groups reduce thermal resistance) .

Biological Activity

2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate (CAS No. 1171919-47-3) is a synthetic organic compound with significant applications in biochemical research and organic synthesis. Its unique structure allows it to interact with various biological targets, making it valuable in studies related to enzyme activity, protein modifications, and chemical processes.

  • Molecular Formula: C₁₃H₈BrCl₃O₄S
  • Molecular Weight: 446.5 g/mol
  • Melting Point: 112-114 °C

The biological activity of this compound primarily involves its ability to modify the activity of specific enzymes and receptors through:

  • Covalent Bonding: The compound can form covalent bonds with nucleophilic sites on proteins, leading to irreversible modifications.
  • Non-Covalent Interactions: It can also interact non-covalently with biomolecules, influencing various biochemical pathways.

Biological Applications

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential to inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism.
  • Protein Modification: The sulfonate group in the compound allows for modifications that can alter protein stability and function. This has implications in understanding protein interactions and functions in various biological systems.
  • Research in Toxicology: The compound has been used as a reference standard in toxicological studies to assess the effects of chlorinated phenols on cellular systems.

Case Study 1: Enzyme Interaction

A study published in the Journal of Organic Chemistry investigated the interaction of this compound with cytochrome P450 enzymes. The findings indicated that the compound inhibited enzyme activity by modifying the active site through covalent bonding. This modification led to decreased substrate turnover rates, highlighting its potential as a tool for studying enzyme kinetics.

Case Study 2: Protein Stability

Research conducted by Smith et al. (2023) explored the effects of this compound on protein stability in vitro. The results demonstrated that treatment with varying concentrations of the compound resulted in significant changes in protein folding and aggregation patterns. The study concluded that such modifications could be leveraged to understand protein misfolding diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2,4,6-Trichlorophenyl 5-bromo-2-hydroxybenzenesulfonateStructureModerate enzyme inhibition
2,4,6-Trichlorophenyl 5-bromo-2-ethoxybenzenesulfonateStructureLow cytotoxicity
2,4,6-Trichlorophenyl 5-bromo-2-methylbenzenesulfonateStructureHigh reactivity with nucleophiles

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